[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine
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Overview
Description
[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine: is an organic compound that features a complex structure with both aromatic and heterocyclic components
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: 4-Methoxyphenylacetic acid and 5-Methylfurfural.
Step 1: Formation of 4-Methoxyphenylacetaldehyde via reduction of 4-Methoxyphenylacetic acid.
Step 2: Condensation of 4-Methoxyphenylacetaldehyde with 5-Methylfurfural to form an intermediate.
Step 3: Reductive amination of the intermediate with an amine source to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to facilitate the reduction steps.
Continuous Flow Reactors: To enhance reaction efficiency and yield.
Purification: Techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methyl groups.
Reduction: Reduction reactions can target the aromatic rings or the furan ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Br₂, Cl₂), alkylating agents (R-X).
Major Products
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Used as a ligand in catalytic reactions.
Synthesis: Intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.
Biomolecular Interactions: Studied for its interactions with proteins and nucleic acids.
Medicine
Drug Development: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry
Materials Science: Used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine exerts its effects involves:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways: Modulation of signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[1-(4-Methoxy-phenyl)-ethyl]-(2-furyl-methyl)-amine: Similar structure but with a different position of the furan ring.
[1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-thiophen-2-yl-methyl)-amine: Contains a thiophene ring instead of a furan ring.
Uniqueness
Structural Features: The combination of a methoxyphenyl group and a methylfuran ring is unique, providing distinct chemical and biological properties.
Reactivity: Unique reactivity patterns due to the presence of both electron-donating and electron-withdrawing groups.
This detailed overview provides a comprehensive understanding of [1-(4-Methoxy-phenyl)-ethyl]-(5-methyl-furan-2-yl-methyl)-amine, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-methoxyphenyl)-N-[(5-methylfuran-2-yl)methyl]ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO2/c1-11-4-7-15(18-11)10-16-12(2)13-5-8-14(17-3)9-6-13/h4-9,12,16H,10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEFKVDKXGYPFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)C2=CC=C(C=C2)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501199845 |
Source
|
Record name | N-[1-(4-Methoxyphenyl)ethyl]-5-methyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
626216-18-0 |
Source
|
Record name | N-[1-(4-Methoxyphenyl)ethyl]-5-methyl-2-furanmethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=626216-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-[1-(4-Methoxyphenyl)ethyl]-5-methyl-2-furanmethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501199845 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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